2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety, a quinazolinone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of (indol-3-yl)carbaldehydes with appropriate amines or other nucleophiles under specific conditions. One efficient method involves the use of microwave irradiation to activate the condensation reaction, providing high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The quinazolinone core can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the quinazolinone core can yield various dihydroquinazoline derivatives.
Scientific Research Applications
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE exerts its effects involves interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the quinazolinone core may inhibit specific enzymes involved in cellular processes. These interactions can modulate signaling pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used in pharmaceutical research.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with applications in medicinal chemistry.
Uniqueness
What sets 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of an indole moiety, a quinazolinone core, and a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h1-16,25H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYKXFFUECTJJD-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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